molecular formula C9H11NO5S B107770 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid CAS No. 71675-99-5

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid

Cat. No. B107770
CAS RN: 71675-99-5
M. Wt: 245.25 g/mol
InChI Key: PGTLUUCBHDLKKY-UHFFFAOYSA-N
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Description

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid is a compound that can be considered an analog of various benzoic acid derivatives that have been studied for their chemical properties and potential applications in pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their behaviors in chemical reactions and synthesis processes.

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, involves multiple steps starting from 4-amino-2-hydroxybenzoic acid. This process includes methylation, thiocyanation, ethylation, and oxidation to achieve the final product . The synthesis of similar compounds typically involves the use of reagents that can introduce sulfonyl groups, such as methanesulfonate, which is highlighted as a selective mesylating reagent in another study . This suggests that a similar approach could be used for synthesizing 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid, with an emphasis on regioselective mesylation to introduce the methanesulfonyl group.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and MS . These techniques provide detailed information about the functional groups present and the overall molecular framework. For instance, the crystal structure of a Schiff base derived from a related benzoic acid compound was determined, revealing the existence of enol-imine forms in both solid and solution states . This information is crucial for understanding the reactivity and potential tautomerism in 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the substituents on the benzene ring. For example, the reaction of aminomethylbenzoic acid with sodium 1,2-naphthoquinone-4-sulfonate forms a pink compound, indicating the potential for chromogenic reactions . Similarly, the presence of amino and methoxy groups in 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid would likely influence its reactivity in nucleophilic substitution reactions and its ability to form derivatives with other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. The introduction of sulfonyl and methoxy groups can affect these properties by altering the compound's polarity and hydrogen bonding capability. Spectrophotometric methods have been used to determine the concentration of related compounds, which could also be applicable to 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid for analytical purposes . Additionally, the presence of an amino group can lead to the formation of salts, which may have different physical properties compared to the parent compound .

Scientific Research Applications

Synthesis and Chemical Properties

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid is an intermediate in the synthesis of various pharmaceuticals and chemicals. For example, Wang Yu (2008) detailed a synthesis method starting from 4-amino-2-hydroxybenzoic acid, involving methylation, ethylation, and oxidation steps, showcasing its role in producing amisulpride intermediates Wang Yu, 2008. This highlights the compound's versatility in organic synthesis, particularly in creating sulfonamide groups, which are prevalent in many drugs and agrochemicals.

Material Science Applications

In material science, 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid and its derivatives have been explored for creating advanced materials. For instance, the synthesis and photochemical properties of layered double hydroxide/organic UV ray absorbing molecule nanocomposites were studied by Qinglin He, S. Yin, and Tsugio Sato (2003). They investigated how organic UV absorbents' intercalation into Zn2Al layered double hydroxides (LDHs) enhances UV ray absorption ability and decreases catalytic activity for air oxidation Qinglin He, S. Yin, & Tsugio Sato, 2003. This application demonstrates the compound's potential in developing UV-protective materials.

Analytical and Physical Chemistry

The compound's physical and analytical properties have also been a subject of study. A. Poiyamozhi, N. Sundaraganesan, M. Karabacak, O. Tanrıverdi, and M. Kurt (2012) conducted a comprehensive spectroscopic analysis, including FTIR, FT-Raman, UV, and NMR, of 4-amino-5-chloro-2-methoxybenzoic acid. They optimized the molecule's structure using density functional theory and investigated its nonlinear optical and thermodynamic properties A. Poiyamozhi et al., 2012. Studies like these are crucial for understanding the fundamental properties of such compounds, which can inform their applications in various scientific fields.

Safety And Hazards

The safety and hazards of a chemical compound refer to its potential risks in handling and usage. Unfortunately, specific safety and hazard information for “4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid” is not available .

properties

IUPAC Name

4-amino-2-methoxy-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-15-7-4-6(10)8(16(2,13)14)3-5(7)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTLUUCBHDLKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515464
Record name 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid

CAS RN

71675-99-5
Record name 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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